

Sanguinarine: A Comprehensive Review of its Pharmacology and Toxicology

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Compound of Interest

Compound Name: Sanguinarine

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Introduction

Sanguinarine, a quaternary benzophenanthridine alkaloid, is a natural compound predominantly isolated from the roots of *Sanguinaria canadensis* (bloodroot) and other plants of the Papaveraceae family.[1][2] It has a rich history in traditional medicine and has garnered significant scientific interest due to its broad spectrum of biological activities.[3][4] This technical guide provides an in-depth review of the pharmacology and toxicology of sanguinarine, with a focus on its molecular mechanisms, pharmacokinetic profile, and safety assessment. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Pharmacological Properties

Sanguinarine exhibits a remarkable range of pharmacological effects, including antitumor, anti-inflammatory, antimicrobial, and neuroprotective activities.[5] These effects are attributed to its ability to interact with various molecular targets and modulate multiple signaling pathways.

Antitumor Activity

A substantial body of research has highlighted the potent anticancer properties of sanguinarine against various cancer cell lines and in preclinical animal models.[4][6][7] Its primary

mechanisms of antitumor action involve the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis and metastasis.[6][8]

Induction of Apoptosis: Sanguinarine triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[9][10] It has been shown to increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction, loss of mitochondrial membrane potential, and the release of pro-apoptotic factors.[11][12] Furthermore, sanguinarine activates caspase cascades, including caspase-3 and caspase-9, and modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[8][10]

Cell Cycle Arrest: Sanguinarine can induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.[9] This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.[8]

Anti-Angiogenic and Anti-Metastatic Effects: The alkaloid has been reported to inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis), which are crucial processes in tumor growth and progression.[7][8]

Anti-inflammatory Activity

Sanguinarine possesses significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[5] It has been shown to suppress the activation of nuclear factor-kappaB (NF- κ B), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.[11]

Antimicrobial Activity

Sanguinarine exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa.[2][13] Its mechanism of action against bacteria involves the disruption of the cell membrane and inhibition of key cellular processes.[13] For instance, in methicillin-resistant *Staphylococcus aureus* (MRSA), sanguinarine induces the release of membrane-bound autolytic enzymes, leading to cell lysis.[13]

Signaling Pathways Modulated by Sanguinarine

The diverse pharmacological effects of sanguinarine are a consequence of its ability to modulate a complex network of intracellular signaling pathways. Key pathways affected by

sanguinarine include:

- **MAPK Signaling Pathway:** Sanguinarine can activate the mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, which is closely associated with the induction of apoptosis.[12]
- **PI3K/Akt/mTOR Signaling Pathway:** This pathway, crucial for cell survival and proliferation, is often inhibited by sanguinarine, contributing to its pro-apoptotic effects.[5][9]
- **JAK/STAT Signaling Pathway:** Sanguinarine has been shown to inhibit the JAK/STAT pathway, which is involved in cell growth, differentiation, and survival.[5][10] In multiple myeloma cells, sanguinarine inactivates STAT3 activity.[10]
- **NF-κB Signaling Pathway:** As mentioned earlier, sanguinarine is a potent inhibitor of NF-κB activation, which underlies its anti-inflammatory and some of its anticancer effects.[11]
- **Wnt/β-catenin Signaling Pathway:** Dysregulation of this pathway is common in many cancers. Sanguinarine has been reported to interfere with this pathway.[5]

Below are diagrams illustrating some of the key signaling pathways modulated by sanguinarine.

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